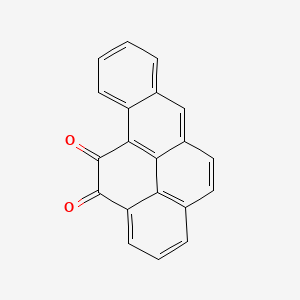
BENZO(a)PYRENE-11,12-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZO(a)PYRENE-11,12-DIONE is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the presence of two ketone groups at the 11 and 12 positions of the benzo[a]pyrene structure. It is a significant environmental pollutant and is formed during the incomplete combustion of organic matter, such as fossil fuels, wood, and tobacco.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BENZO(a)PYRENE-11,12-DIONE typically involves the oxidation of benzo[a]pyrene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction is carried out under controlled temperatures to ensure the selective formation of the dione.
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in research laboratories for scientific studies. The process involves the careful handling of benzo[a]pyrene and the use of appropriate oxidizing agents under controlled conditions to minimize the formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions: BENZO(a)PYRENE-11,12-DIONE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione back to benzo[a]pyrene or its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) and nitrating agents (HNO3) under controlled temperatures.
Major Products:
Oxidation: Formation of quinones such as benzo[a]pyrene-1,6-quinone and benzo[a]pyrene-3,6-quinone.
Reduction: Formation of dihydro derivatives and benzo[a]pyrene.
Substitution: Formation of halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
BENZO(a)PYRENE-11,12-DIONE has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs in the environment.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its mutagenic and carcinogenic effects.
Medicine: Studied for its potential role in the development of cancer and other diseases related to PAH exposure.
Industry: Used in environmental monitoring and assessment of pollution levels in air, water, and soil.
Mecanismo De Acción
The mechanism of action of BENZO(a)PYRENE-11,12-DIONE involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form reactive oxygen species (ROS) and electrophilic intermediates. These intermediates can interact with cellular macromolecules, causing oxidative stress, DNA damage, and disruption of cellular functions.
Comparación Con Compuestos Similares
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[e]pyrene: A less common isomer with similar structural features.
Dibenzopyrenes: Compounds with additional fused benzene rings.
Indenopyrenes: Compounds with an indene moiety fused to the pyrene structure.
Naphthopyrenes: Compounds with a naphthalene moiety fused to the pyrene structure.
Uniqueness: BENZO(a)PYRENE-11,12-DIONE is unique due to the presence of two ketone groups, which significantly alter its chemical reactivity and biological activity compared to its parent compound, benzo[a]pyrene. The dione structure makes it more prone to redox cycling and the generation of ROS, contributing to its higher toxicity and carcinogenic potential.
Propiedades
Número CAS |
60657-26-3 |
|---|---|
Fórmula molecular |
C20H10O2 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
benzo[a]pyrene-11,12-dione |
InChI |
InChI=1S/C20H10O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10H |
Clave InChI |
QBKKGIBFTOBILK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=O)C(=O)C5=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)
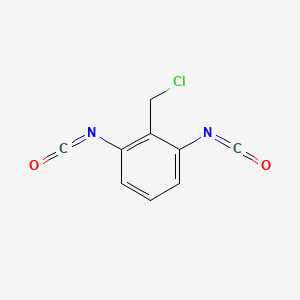
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)
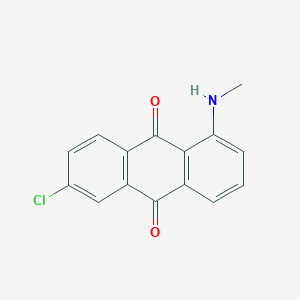
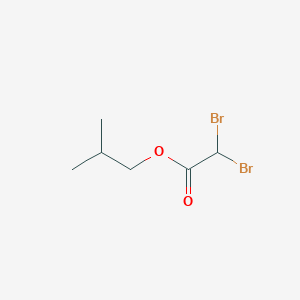
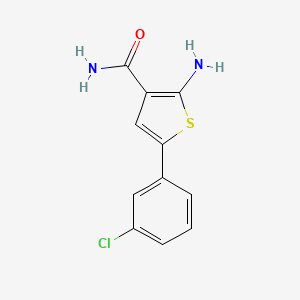
![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
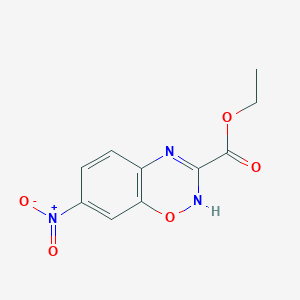
![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)
